(R)-Methyl morpholine-2-carboxylate
Overview
Description
(R)-Methyl morpholine-2-carboxylate is a chiral organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. This compound is characterized by its chiral center, which gives it distinct properties compared to its enantiomer. It is primarily used as a building block in the synthesis of other chiral molecules, which are essential in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chiral Synthesis: The compound can be synthesized through chiral synthesis methods, which involve the use of chiral catalysts or auxiliaries to ensure the formation of the desired enantiomer.
Chemical Reactions: Common reactions include the esterification of morpholine-2-carboxylic acid with methanol under acidic conditions.
Industrial Production Methods:
Batch Production: In industrial settings, this compound is often produced in batch reactors, where precise control over reaction conditions is maintained to ensure high enantiomeric purity.
Continuous Flow Processes: Advanced production methods may involve continuous flow reactors, which offer better control over reaction parameters and can lead to higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed on the ester group to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with strong bases or acids, are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
(R)-Methyl morpholine-2-carboxylate is widely used in scientific research due to its chiral nature. It serves as a valuable building block in the synthesis of other chiral molecules, which are crucial in the development of new drugs and materials. Its applications include:
Chemistry: Used in the synthesis of chiral intermediates and catalysts.
Biology: Employed in the study of enzyme-substrate interactions and chiral recognition processes.
Medicine: Utilized in the development of enantiomerically pure pharmaceuticals.
Industry: Applied in the production of chiral additives and fine chemicals.
Mechanism of Action
The mechanism by which (R)-Methyl morpholine-2-carboxylate exerts its effects depends on its specific application. In general, its chiral center allows it to interact selectively with other chiral molecules, leading to specific biological or chemical outcomes. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
(R)-Methyl morpholine-2-carboxylate is unique due to its chiral center, which distinguishes it from its enantiomer, (S)-methyl morpholine-2-carboxylate. Other similar compounds include:
Methyl Morpholine-2-Carboxylate (racemic mixture): Contains both enantiomers in equal proportions.
Morpholine-2-Carboxylic Acid: The parent compound without the methyl ester group.
Other Chiral Esters: Similar compounds with different chiral centers and functional groups.
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Properties
IUPAC Name |
methyl (2R)-morpholine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTITWBGWTASYEG-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680189 | |
Record name | Methyl (2R)-morpholine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314999-04-6 | |
Record name | Methyl (2R)-morpholine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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